Butylamine hydrochloride

概要

説明

Butylamine Hydrochloride is a miscellaneous reagent used in the synthesis of benzamides for the synthesis of various drugs and polymers . It is a colorless liquid, one of the four isomeric amines of butane, and is known to have the fishy, ammonia-like odor common to amines .

Synthesis Analysis

Butylamine can be synthesized from butyronitrile via Co/SiO2 (silicon dioxide) assisted hydrogenation . It is also produced by the reaction of ammonia and alcohols over alumina . An efficient synthesis of [15N]t-butylamine hydrochloride has been reported, where acylation of [15N]ammonia with pivaloyl chloride provided [15N]pivalamide. This was converted to benzyl [15N]N-t-butylcarbamate through a Hofmann rearrangement. Hydrogenolysis of benzyl [15N]N-t-buylcarbamate and acidification afforded [15N]t-butylamine hydrochloride in an overall yield of 79.2% in four steps .

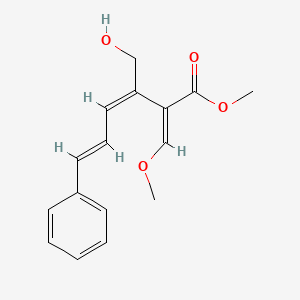

Molecular Structure Analysis

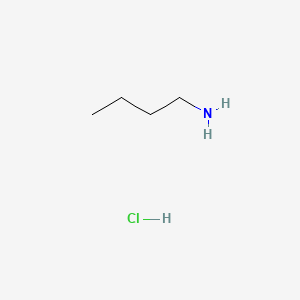

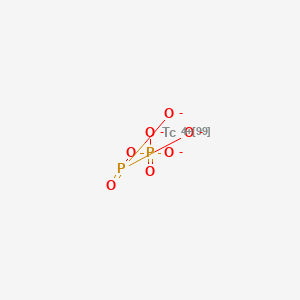

The molecular formula of Butylamine Hydrochloride is C4H12ClN . The InChIKey is ICXXXLGATNSZAV-UHFFFAOYSA-N . The Canonical SMILES is CCCCN.Cl .

Chemical Reactions Analysis

Butylamine is a base (Kb = 3.98 × 10^-4). Hydrochloric acid is a strong acid, so it will convert the butylamine into the butylammonium ion by a neutralization reaction . The chemical properties of Butylamine are stable and have the chemical properties of primary amines. The aqueous solution of Butylamine is alkaline and can undergo photolysis (100℃) and pyrolysis (650~950℃). Butylamine can generate dibutylamine and tributylamine through copper catalyst supported by pumice at 260270℃ .

Physical And Chemical Properties Analysis

Butylamine is a colorless liquid which acquires a yellow color upon storage in air . The molecular weight of Butylamine Hydrochloride is 109.60 g/mol . The Hydrogen Bond Donor Count is 2, and the Hydrogen Bond Acceptor Count is 1 . The Rotatable Bond Count is 2 . The Exact Mass is 109.0658271 g/mol . The Monoisotopic Mass is 109.0658271 g/mol . The Topological Polar Surface Area is 26 Ų .

科学的研究の応用

Conjugative Reagent for On-Column Derivatization

Butylamine hydrochloride has been used as a conjugative reagent for on-column derivatization . This process is used for the determination of antioxidant amino acids in various biological matrices such as urine, plasma, and homogenates of brain tissues . The assay is based on reversed phase high performance liquid chromatography with spectrofluorimetric detection .

Determination of Antioxidant Amino Acids

Butylamine hydrochloride is used in the determination of antioxidant amino acids such as glutathione (GSH) and N-acetylcysteine (NAC) in various biological matrices . These amino acids are known to provide protection against oxidative lethality .

Derivatization Reagents

Butylamine and o-phthaldialdehyde have been used as derivatization reagents . Since o-phthaldialdehyde constitutes a part of the mobile phase, the derivatization reaction and chromatographic separation occur simultaneously .

Biological Sample Analysis

The usefulness of butylamine hydrochloride has been proven through its application to real samples . It has been used in the analysis of biological samples, providing valuable insights into the presence and concentration of certain compounds .

Research and Development

Butylamine hydrochloride is used in research and development laboratories . It is used in the synthesis of other chemicals and in various chemical reactions .

Pharmaceutical Applications

Butylamine hydrochloride is used in the pharmaceutical industry . It is used in the production of drugs and other pharmaceutical products .

Safety and Hazards

When handling Butylamine Hydrochloride, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

The development of novel catalytic methods for SN-transformations has evolved into a flourishing and reviving area of research . The current review enables an overview of modern strategies for catalytic nucleophilic substitutions, presents as the main topic the state-of-the-art with respect to SN-methods that are promoted by Lewis bases and points out potential future directions for further innovations .

作用機序

Target of Action

Butylamine, also known as n-butylamine, is a primary aliphatic amine . It is one of the four isomeric amines of butane . The primary target of butylamine is Candidapepsin-2 , a yeast enzyme .

Mode of Action

As an amine, butylamine can act as a weak base , potentially interacting with acidic residues in the enzyme’s active site.

Biochemical Pathways

Amines like butylamine are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells .

Result of Action

It’s worth noting that the oral ld50 in rats is 366 mg/kg, indicating a certain level of toxicity .

Action Environment

The action of butylamine can be influenced by environmental factors. For instance, butylamine is a colourless liquid which acquires a yellow colour upon storage in air . It is soluble in all organic solvents . Its vapours are heavier than air and it produces toxic oxides of nitrogen during combustion .

特性

IUPAC Name |

butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.ClH/c1-2-3-4-5;/h2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXXXLGATNSZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884015 | |

| Record name | 1-Butanamine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3858-78-4 | |

| Record name | 1-Butanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3858-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanamine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

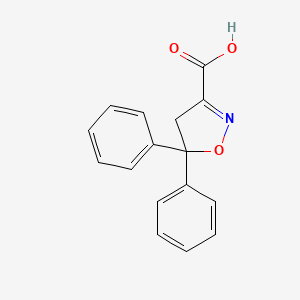

![4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1239716.png)